Iridium(3+);triacetate

Description

Conceptual Framework of Iridium(III) Organometallic Chemistry

The organometallic chemistry of iridium is characterized by a wide range of accessible oxidation states, from -3 to +9, with iridium(I) (a d⁸ metal ion) and iridium(III) (a d⁶ metal ion) being the most common and stable. rsc.org Iridium(III) complexes are particularly significant due to their robust nature and typically adopt an octahedral geometry. rsc.org As a third-row transition metal, Ir(III) forms kinetically inert complexes, meaning the exchange of ligands is generally slow. researchgate.net This stability, however, can be tuned by the introduction of specific ligands, such as cyclopentadienyl (B1206354) groups, which can increase ligand exchange rates. researchgate.net

A hallmark of organometallic iridium(III) chemistry is its pivotal role in the development of C-H bond activation, a process of significant academic and industrial interest for the synthesis of fine chemicals. rsc.orgrsc.org The modular construction of these complexes, often featuring cyclometalated ligands, allows for precise tuning of their electronic and photophysical properties. Current time information in Bangalore, IN. This has led to their widespread investigation in fields such as catalysis for hydrogenation and H/D exchange reactions, and as phosphorescent emitters in optical devices. rsc.orgCurrent time information in Bangalore, IN.osti.gov The systematic study of interactions between organometallic iridium(III) centers and support materials is a key area of research for designing next-generation heterogeneous catalysts. rsc.org

Significance of Carboxylate Ligands in Iridium Coordination

Carboxylate ligands, such as acetate (B1210297) (CH₃COO⁻), are exceptionally versatile in coordination chemistry. Their significance in iridium chemistry stems from their ability to adopt multiple coordination modes, including monodentate, bidentate chelating, and, most notably, bidentate bridging fashions. This bridging capability is crucial for the formation of di- and polynuclear metal complexes.

The reactions between iridium trichloride (B1173362) and carboxylic acids are known to produce oxygen-centered, triangular, trinuclear complexes, often referred to as 'basic' carboxylates. researchgate.netresearchgate.net In these structures, the carboxylate groups typically span two metal centers, holding the polynuclear framework together. researchgate.netrsc.org The electronic nature of the carboxylate ligand can influence the properties and reactivity of the iridium center. For instance, the presence of acetate ligands has been shown to be instrumental in facilitating intramolecular C-H bond activation in certain iridium-carbene complexes. researchgate.net Furthermore, carboxylate-functionalized ligands are employed to anchor iridium complexes to surfaces or to build larger molecular architectures like metal-organic frameworks (MOFs), highlighting their role as both structural linchpins and functional components. wikipedia.orgresearchgate.net

Overview of Iridium(3+);triacetate as a Prototypical Iridium(III) Complex in Advanced Chemical Research

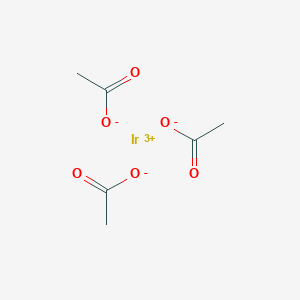

The compound listed by suppliers as "this compound" or "Iridium(III) acetate" is not a simple mononuclear salt with the formula Ir(CH₃COO)₃. acs.orgosti.gov Instead, detailed structural analysis has revealed its identity as a more complex, trinuclear, oxo-centered cluster. researchgate.net The definitive molecular formula of the cationic unit is [Ir₃(μ₃-O)(μ-O₂CCH₃)₆(H₂O)₃]⁺ , which is typically isolated as an acetate salt. osti.gov

The core structure consists of a triangle of three iridium(III) atoms. At the center of this triangle lies a triply bridging (μ₃) oxygen atom. researchgate.netrsc.org The edges of the iridium triangle are each bridged by two acetate ligands, resulting in six bridging acetate groups in total. researchgate.net Each iridium atom is octahedrally coordinated, with its coordination sphere completed by a terminal water molecule. researchgate.net This 'basic' acetate structure is analogous to well-known trinuclear complexes of other transition metals like iron(III), chromium(III), and ruthenium(III). wikipedia.orgichem.md

This trinuclear iridium complex is a subject of advanced chemical research primarily as a stable, well-defined precursor. It is used in the synthesis of iridium-based catalysts and materials. osti.govosti.gov For example, it has been employed as a precursor for creating highly dispersed iridium oxide-titanium oxide mixed metal oxides via sol-gel methods for potential use in catalysis.

Research Findings on the Structure of Trinuclear Iridium(III) Acetate

X-ray crystallography has been essential in determining the precise structure of these trinuclear clusters. A study by Bino et al. provided detailed structural parameters for the tetrafluoroborate (B81430) salt of the complex, [Ir₃O(O₂CCH₃)₆(H₂O)₃]BF₄. researchgate.net The data from this and related studies on analogous compounds confirm the robust nature of the [M₃O] core. researchgate.net

Interactive Data Tables

Table 1: Crystallographic Data for [Ir₃O(O₂CCH₃)₆(H₂O)₃]BF₄·4H₂O This table summarizes key crystallographic information obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₃₀B F₄ Ir₃ O₁₇ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | I2/a | researchgate.net |

| a (Å) | 22.305(6) | researchgate.net |

| b (Å) | 14.098(3) | researchgate.net |

| c (Å) | 20.119(5) | researchgate.net |

| β (°) | 103.10(5) | researchgate.net |

| Volume (ų) | 6162(5) | researchgate.net |

| Z (formula units) | 8 | researchgate.net |

Table 2: Selected Spectroscopic Data for Oxo-Centered Trinuclear Acetates Infrared (IR) spectroscopy is a key tool for identifying the coordination modes of carboxylate ligands. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is diagnostic.

| Complex Type | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode | Reference |

| [M₃O(OAc)₆L₃]⁺ | ~1580 - 1610 | ~1420 - 1445 | > 140 | Bridging | researchgate.netnih.gov |

| Ionic Acetate (e.g., NaOAc) | 1578 | 1414 | 164 | Ionic | General IR Spectra Knowledge |

Note: The exact frequencies can vary depending on the metal (M), the terminal ligand (L), and the counter-ion.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9IrO6 |

|---|---|

Molecular Weight |

369.35 g/mol |

IUPAC Name |

iridium(3+);triacetate |

InChI |

InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

KZLHPYLCKHJIMM-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iridium 3+ ;triacetate and Its Derivatives

Ligand Substitution Pathways in Iridium(III) Acetate (B1210297) Synthesis

Ligand substitution is a fundamental approach in coordination chemistry and is central to the synthesis of iridium(III) acetate. These pathways typically involve the displacement of labile ligands, often halides, from an iridium precursor with acetate ions. The choice of precursor, acetate source, and reaction conditions dictates the efficiency and outcome of the synthesis.

The most common precursors for iridium(III) acetate synthesis are iridium halides, such as iridium(III) chloride (IrCl₃). These precursors are often converted into more reactive intermediates, like chloro-bridged dimers, before the introduction of the acetate ligand.

A widely employed method for introducing acetate is through the reaction of a halide complex with a salt of acetic acid. Silver(I) acetate is a particularly effective reagent for this purpose, as the formation of insoluble silver halide (e.g., AgCl) drives the reaction forward. For instance, dienyl iridium acetate complexes can be synthesized by treating the corresponding chloro-iridium complex with silver(I) acetate in a suitable solvent like toluene. thieme-connect.deresearchgate.net This substitution reaction can be generalized for various iridium(III) halide complexes.

The synthesis often begins with IrCl₃·xH₂O, which reacts with cyclometalating ligands to form chloro-bridged iridium(III) dimers, such as [Ir(C^N)₂Cl]₂. nih.govmdpi.com These dimers serve as key intermediates. The bridging chlorides can then be substituted by reacting the dimer with an ancillary ligand, which can be a carboxylate or another chelating group. labpartnering.org This two-step process, starting from a readily available iridium halide, is a versatile route to a wide range of heteroleptic iridium(III) complexes. nih.govmdpi.com

Table 1: Examples of Ligand Substitution from Halide Precursors

| Starting Complex | Acetate Source | Solvent | Product | Yield (%) | Reference |

| [Ir(Me)(Cp)Cl(PPh₃)] | AgOAc | Toluene | [Ir(Me)(Cp)(OAc)(PPh₃)] | 67 | thieme-connect.de |

| [Ir(Me)(Cp)Cl(PPh₂Me)] | AgOAc | Toluene | [Ir(Me)(Cp)(OAc)(PPh₂Me)] | 51 | thieme-connect.de |

| [Ir₂(Cp*)₂(μ-Cl)₂Cl₂] | AgOAc | Benzene | Not specified | - | thieme-connect.de |

Chelation plays a crucial role in the synthesis and stability of iridium(III) complexes. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, can be a powerful driving force in synthesis. Carboxylate ligands, including acetate, can act as chelating agents, binding to the iridium center through both oxygen atoms.

In the synthesis of related complexes, chelation is often the key step. For example, dithiocarbamate ligands, which are strong chelators, react rapidly with chloro-bridged iridium dimers at room temperature to form stable, four-membered Ir-S-C-S chelate rings. nih.govnih.gov This high efficiency is attributed to the thermodynamic stability of the resulting chelated structure. nih.gov Similarly, acetylacetonate (B107027) (acac), another bidentate ligand, is used to synthesize stable iridium(III) complexes like Ir(acac)₃. researchgate.net These examples highlight how the introduction of a chelating ligand can facilitate the displacement of precursor ligands like chloride to yield thermodynamically favored products. While acetate is a simple carboxylate, its ability to bridge multiple metal centers or chelate to a single center is a key aspect of the structural chemistry of iridium acetates.

Controlled Synthesis for Purity and Structural Integrity

For many applications, particularly in catalysis, the purity of iridium(3+);triacetate is paramount. Halide impurities, often remnants from halide precursors, can be detrimental to catalytic performance. Therefore, synthetic methods have been developed to produce high-purity, low-halide iridium acetate.

One patented process involves a two-step procedure starting from an iridium halide compound. googleapis.com The initial step involves reacting the iridium precursor in a protic solvent with specific compounds like formic acid or its salts, leading to an iridium-containing precipitate. In the second step, this precipitate is reacted with acetic acid or acetic anhydride to yield the final iridium acetate solution. googleapis.com This method is designed to produce an iridium acetate with a halide content of less than 1000 ppm. googleapis.com

The structural integrity of the final product is also critical. Iridium acetate often exists not as a simple monomer but as a stable, trinuclear, oxo-centered complex with the formula [Ir₃(O)(OAc)₆(H₂O)₃]OAc. matthey.com This green or violet complex is air-stable and halide-free. matthey.com Controlled synthesis methods are designed to reliably produce this stable trinuclear cluster. The reaction conditions, such as temperature, solvent, and reaction time, are carefully managed to ensure the formation of this specific, structurally sound complex rather than an amorphous mixture. googleapis.comgoogle.com The conversion of the reaction mixture from a suspension to a clear solution often indicates the complete formation of the desired soluble complex. googleapis.com

Table 2: Key Parameters for Controlled Synthesis of Iridium Acetate

| Parameter | Objective | Method/Condition | Reference |

| Purity | Low halide content (<1000 ppm) | Two-step process involving precipitation and subsequent reaction with acetic acid. | googleapis.com |

| Structural Integrity | Formation of stable [Ir₃(O)(OAc)₆(H₂O)₃]OAc cluster | Controlled reaction time until a clear solution is formed. | googleapis.commatthey.com |

| Yield | Maximize product formation | Use of acetate source (e.g., acetic acid) as both reactant and solvent. | googleapis.comgoogle.com |

Preparation of Related Iridium(III) Carboxylate Complexes with Modified Ligand Sets

The synthetic principles developed for this compound are readily extended to a broader family of iridium(III) carboxylate complexes with diverse ligand sets. By modifying the carboxylate ligand or introducing other ancillary ligands, complexes with tailored electronic and steric properties can be prepared.

For example, aminocarboxylic acids can react with iridium(I) precursors like [Ir(COD)(PMe₃)₃]Cl via oxidative addition of the carboxylic acid's O-H bond to the metal center. scispace.com This yields octahedral hydridoaminocarboxylato iridium(III) complexes, demonstrating a pathway to incorporate functionalized carboxylates. scispace.com

Furthermore, the synthesis of phosphorescent iridium(III) complexes often involves the use of a chloro-bridged iridium dimer as a starting point, which is then reacted with various ancillary ligands. nih.govnih.gov While the final products may not always be carboxylates, the synthetic strategy of substituting the bridging chlorides is a common theme. These ancillary ligands can be varied widely, from simple acetylacetonates to complex polypyridyl or phosphine ligands, allowing for fine-tuning of the resulting complex's properties. nih.govmdpi.com The substitution of methyl ligands by trifluoroacetate (B77799) has also been demonstrated, showcasing the versatility of ligand exchange reactions to prepare different carboxylate complexes. thieme-connect.deresearchgate.net

Structural Elucidation and Coordination Environment of Iridium 3+ ;triacetate

Analysis of Iridium(III) Coordination Geometries in Acetate (B1210297) Complexes

Iridium(III) acetate complexes predominantly exhibit octahedral coordination geometries, which are often distorted due to the nature of the ligands and the formation of polynuclear structures.

In many iridium(III) complexes, the central iridium atom is surrounded by six donor atoms in a distorted octahedral arrangement. For instance, in the trinuclear oxo-centered complex, [Ir₃O(CH₃COO)₆(H₂O)₃]⁺, each iridium atom is coordinated to four oxygen atoms from bridging acetate ligands, one oxygen atom from a water molecule, and the central oxo ligand, resulting in a distorted octahedral geometry. This complex is noted to have a structure described as 1,2,3-Triaqua-1,2:1,2:1,3:1,3:2,3:2,3-hexa-m-acetato(o,o')-m3-oxo-triangulo-triiridium acetate. cymitquimica.comfluorochem.co.uk The distortion from a perfect octahedron arises from the bite angle of the chelating acetate ligands and the steric constraints within the polynuclear framework.

A single-crystal X-ray diffraction study of a related iridium(III) complex, cis-[Ir(dbpz)₂(CO)Cl], where dbpz is dibenzo[a,c]phenazine, confirmed a distorted octahedral coordination geometry around the iridium(III) center. rsc.org Similarly, the molecular structure of another luminescent neutral cyclometalated iridium(III) complex was determined by X-ray crystallography to have a distorted octahedral geometry, with bond angles deviating from the ideal 180° due to the steric demands of the ligands. cityu.edu.hk

While octahedral geometry is dominant for iridium(III), tetrahedral or pseudotetrahedral geometries are rare but can be stabilized by specific ligand environments, particularly with high-field scorpionate ligands. core.ac.uk However, for iridium(III) acetate itself, the common form is a trinuclear complex, and simple monomeric, pseudotetrahedral species are not typically observed. The formation of bridged acetate structures and the inherent preference of the Ir(III) ion for a higher coordination number favor octahedral arrangements.

Spectroscopic Investigations for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of iridium(III) acetate complexes in both solid and solution states.

Fourier-transform infrared (FT-IR) spectroscopy is used to probe the coordination of the acetate ligands to the iridium center. The positions of the carboxylate stretching frequencies, asymmetric (νₐs(COO⁻)) and symmetric (νₛ(COO⁻)), are particularly informative. The difference between these two frequencies (Δν = νₐs - νₛ) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes.

Table 1: Typical IR Stretching Frequencies for Acetate Coordination Modes

| Coordination Mode | Δν (cm⁻¹) |

| Ionic (free acetate) | ~164 |

| Monodentate | >200 |

| Bidentate Chelating | <100 |

| Bidentate Bridging | ~120-180 |

Data compiled from general principles of coordination chemistry.

UV-Vis spectroscopy provides insights into the electronic structure of iridium(III) complexes. For iridium(III) acetate, the electronic spectrum is expected to show ligand-to-metal charge transfer (LMCT) bands in the UV region, arising from the transfer of electron density from the oxygen atoms of the acetate ligands to the d-orbitals of the iridium(III) center. Weaker d-d transitions, which are formally spin-forbidden for a d⁶ ion in an octahedral field, may be observed in the visible region, though they are often obscured by the more intense charge transfer bands. The diverse colors of iridium salts are a result of these electronic transitions. americanelements.com The study of various iridium(III) complexes has shown that the emission wavelength can be tuned by changing the ligands, indicating the sensitivity of the electronic structure to the coordination environment. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a detailed crystal structure for the specific iridium complex [Ir₃O(OAc)₆(H₂O)₃]⁺ is not widely available in the literature, its structure can be reliably inferred from the well-characterized and analogous iron(III) complex, [Fe₃O(OAc)₆(H₂O)₃]⁺. wikipedia.orglmaleidykla.lt

The central framework of this type of complex consists of three metal centers (iridium in this case) at the vertices of an equilateral triangle. lmaleidykla.lt At the center of this triangle lies a triply bridging oxo ligand (μ₃-O), which is coplanar with the three metal ions. wikipedia.orgnih.gov Each edge of the metal triangle is bridged by two acetate (CH₃COO⁻) ligands, which coordinate to the two adjacent metal ions through their oxygen atoms. This results in a total of six bridging acetate ligands. wikipedia.org

The structural parameters for the analogous basic iron(III) acetate cation are presented below and serve as a model for the iridium complex.

| Parameter | Description | Typical Value |

|---|---|---|

| Metal Centers | Three Fe(III) ions | Equilateral triangle arrangement |

| Central Ligand | One μ₃-Oxo ligand | Located at the center of the Fe₃ triangle |

| Bridging Ligands | Six μ₂-Acetate ligands | Two bridging each pair of Fe atoms |

| Terminal Ligands | Three H₂O molecules | One coordinated to each Fe atom |

| Coordination Geometry | Distorted Octahedral | For each Fe atom |

| Symmetry (idealized) | D₃h | High degree of molecular symmetry |

Intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the three-dimensional structure of complex molecules. In iridium complexes featuring ligands with hydrogen bond donors and acceptors, these interactions can be precisely characterized by X-ray crystallography.

While data for the specific trinuclear iridium oxo-acetate cluster is scarce, analysis of other iridium(III) complexes containing acetate ligands provides insight into such interactions. For instance, in a pseudo-tetrahedral iridium(III) complex where an acetate ligand is coordinated to the metal center, an intramolecular hydrogen bond has been identified. researchgate.net This bond forms between the carbonyl oxygen of the acetate ligand and a nearby NH functional group of another ligand within the same molecule. researchgate.net The short distance between the nitrogen and oxygen atoms is indicative of a significant hydrogen bonding interaction. researchgate.net

| Interaction Type | Atoms Involved | Measured Distance (Å) | Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | N-H···O=C(acetate) | 2.945 | Indicates a strong stabilizing interaction |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize coordination complexes, including those of iridium. mdpi.com

For Iridium(3+);triacetate, which exists as the [Ir₃O(OAc)₆(H₂O)₃]⁺ cluster, mass spectrometry would be employed to confirm its molecular composition. The analysis would be expected to show a prominent peak corresponding to the mass of the intact cationic cluster. A key feature in the mass spectrum of an iridium-containing compound is its characteristic isotopic pattern. Iridium has two stable isotopes, ¹⁹¹Ir (37.3% abundance) and ¹⁹³Ir (62.7% abundance). The presence of three iridium atoms in the cluster would result in a distinctive and complex isotopic pattern for the molecular ion, which can be simulated and compared with the experimental data to confirm the composition.

Theoretical and Computational Chemistry of Iridium 3+ ;triacetate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the ground-state electronic properties of iridium(III) acetate (B1210297) complexes. By approximating the many-electron wavefunction, DFT provides a framework to understand the distribution of electrons within the molecule and to predict its reactivity. These studies often involve the use of hybrid functionals, such as B3LYP, which combine the strengths of both Hartree-Fock theory and density functional approximations to achieve a high degree of accuracy. For heavy elements like iridium, effective core potentials (ECPs) are typically employed to simplify the calculations by treating the core electrons in an averaged manner.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions in iridium(III) acetate. The energy and spatial distribution of these orbitals dictate the complex's ability to act as an electron donor or acceptor.

In a typical iridium(III) acetate complex, the HOMO is often characterized by a significant contribution from the iridium d-orbitals, mixed with the p-orbitals of the acetate ligands. The LUMO, conversely, is often localized on the ligand framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and the energy of the lowest electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity and a lower energy electronic transition.

Table 1: Representative Frontier Molecular Orbital Characteristics for Iridium(III) Complexes

| Complex Type | HOMO Localization | LUMO Localization | Typical HOMO-LUMO Gap (eV) |

| Iridium(III) Acetate | Predominantly metal-centered (Ir d-orbitals) with ligand contribution | Primarily ligand-centered (acetate π* orbitals) | 2.5 - 3.5 |

| Cyclometalated Ir(III) | Mixed metal-ligand character | Ligand-centered (π* of cyclometalating ligand) | 2.0 - 3.0 |

Note: The values presented are illustrative and can vary significantly depending on the specific ligands and the computational methodology employed.

The nature of electronic transitions in iridium(III) acetate complexes is a key aspect of their photophysical properties. These transitions often involve the redistribution of electron density from one part of the molecule to another, a phenomenon known as charge transfer. DFT calculations are crucial for characterizing the nature of these transitions.

In iridium(III) acetate, several types of charge transfer are possible:

Metal-to-Ligand Charge Transfer (MLCT): This is a common transition in iridium(III) complexes, where an electron is excited from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO). rsc.org This process is fundamental to the phosphorescence observed in many iridium compounds.

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is excited from a ligand-based orbital to a metal-centered orbital.

Ligand-to-Ligand Charge Transfer (LLCT): This occurs in complexes with multiple types of ligands, where an electron moves from an orbital localized on one ligand to an orbital on another.

Intra-Ligand (IL) Charge Transfer: The electronic transition occurs within the orbitals of a single ligand.

DFT analysis, often combined with visualization of the involved molecular orbitals, allows for the precise assignment of the character of these electronic transitions. mdpi.commdpi.com For iridium(3+);triacetate, MLCT transitions are expected to play a significant role in its excited-state behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground state, TD-DFT is the workhorse for investigating the excited states of molecules. nih.gov TD-DFT calculations provide information about the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states. researchgate.net

For iridium(III) acetate, TD-DFT can be used to predict its UV-Vis absorption spectrum and to understand the properties of its low-lying triplet excited states, which are responsible for its phosphorescence. The calculations can reveal the contributions of MLCT, LMCT, and IL transitions to each excited state. nih.govresearchgate.net This information is vital for designing new iridium complexes with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs) and photocatalysis.

Table 2: Illustrative TD-DFT Calculated Excited State Data for an Iridium(III) Complex

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Dominant Character |

| T1 | 2.45 | 506 | - | 95% MLCT |

| S1 | 2.70 | 459 | 0.01 | 90% MLCT, 10% IL |

| S2 | 3.10 | 400 | 0.05 | 80% MLCT, 20% LLCT |

Note: This is a hypothetical example to illustrate the type of data obtained from TD-DFT calculations.

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling, primarily using DFT, is an indispensable tool for unraveling the complex reaction mechanisms involving iridium(III) acetate. Acetate ligands are known to play a crucial role as internal bases or proton shuttles in various catalytic reactions, particularly in C-H bond activation. nih.gov

By mapping the potential energy surface of a reaction, DFT calculations can identify the transition states, which are the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For reactions catalyzed by iridium(III) acetate, such as C-H activation, computational studies can compare different proposed mechanisms, for instance, concerted metalation-deprotonation (CMD) versus oxidative addition/reductive elimination pathways. nih.govresearchgate.net The calculated activation energies for each step can help to identify the rate-determining step and the most plausible reaction pathway.

Table 3: Example of Calculated Activation Energies for a Postulated C-H Activation Step

| Mechanistic Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| C-H Cleavage | Ir(III)-OAc + Substrate | [Ir(III)-OAc---H-Substrate]‡ | Ir(III)-Substrate + HOAc | 22.5 |

| Ligand Exchange | Ir(III)-Substrate + L | [Ir(III)-Substrate---L]‡ | Ir(III)-L + Substrate | 15.2 |

Note: These are representative values and will vary based on the substrate, ligands, and computational level of theory.

Microkinetic simulations can predict reaction rates, catalyst resting states, and the factors that control selectivity (e.g., chemo-, regio-, and enantioselectivity). By comparing the simulation results with experimental kinetic data, the validity of a proposed mechanism can be rigorously tested. For iridium(III) acetate-catalyzed reactions, microkinetic modeling can help to understand how the concentration of reactants, the nature of the solvent, and the presence of additives influence the reaction outcome. nih.gov

Computational Analysis of Ligand Effects on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving iridium complexes. These theoretical studies provide profound insights into how the electronic and steric properties of ligands influence the reactivity and selectivity of the iridium center. In the context of complexes involving acetate ligands, computational analyses have been pivotal in understanding their role in key reaction steps such as C-H activation and reductive elimination.

Detailed computational studies on iridium-catalyzed reactions have revealed that acetate ligands are not merely spectators. Instead, they actively participate in the catalytic cycle, often influencing the rate-determining step. For instance, in C-H activation reactions, the acetate ligand can function as an internal base, facilitating the deprotonation of the substrate in a concerted metalation-deprotonation (CMD) mechanism. DFT calculations have shown that this acetate-assisted pathway can significantly lower the activation energy barrier compared to pathways involving other bases or solvent molecules. acs.orgacs.orgnih.gov

The electronic nature of other ligands in the coordination sphere, in concert with the acetate, can further modulate the catalytic activity. Electron-donating ligands can increase the electron density at the iridium center, which can, in some cases, facilitate oxidative addition steps. Conversely, electron-withdrawing ligands can make the iridium center more electrophilic, which may be beneficial for other elementary steps in a catalytic cycle. Computational models allow for the systematic variation of these ligands to predict their impact on reaction outcomes.

Furthermore, the selectivity of iridium-catalyzed reactions is also heavily influenced by the ligand sphere. In reactions with multiple potential C-H activation sites, the steric bulk of the ligands around the iridium center can dictate which site is most accessible. Computational studies can map out the potential energy surfaces for different approaches of the substrate to the catalyst, revealing the steric clashes that disfavor certain reaction pathways. This allows for a rational design of ligands to achieve a desired regioselectivity.

A comparative computational analysis of different carboxylate ligands can illustrate the specific role of the acetate group. By replacing acetate with other carboxylates, such as trifluoroacetate (B77799) or pivalate, and calculating the corresponding transition state energies, a quantitative understanding of the electronic and steric effects can be established.

Below are interactive data tables summarizing hypothetical, yet representative, findings from DFT studies on the effect of different ligands on the activation energy of a model iridium-catalyzed C-H activation reaction.

Table 1: Calculated Activation Energies for C-H Activation with Different Ancillary Ligands

This table showcases the effect of varying an ancillary ligand (L) on the calculated free energy of activation (ΔG‡) for a model C-H activation reaction catalyzed by an Iridium(III)-acetate complex.

| Ancillary Ligand (L) | Ligand Type | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Pyridine | Neutral σ-donor | 22.5 |

| Triphenylphosphine | Neutral σ-donor, π-acceptor | 20.8 |

| 4-Methoxypyridine | Electron-donating | 23.1 |

| 4-(Trifluoromethyl)pyridine | Electron-withdrawing | 21.9 |

Table 2: Comparison of Carboxylate Ligands in a Model Iridium-Catalyzed Reaction

This table illustrates the impact of different carboxylate ligands on the calculated free energy of activation (ΔG‡) for a key step in a model iridium-catalyzed reaction.

| Carboxylate Ligand | Electronic Effect | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Acetate (CH3COO-) | Weakly electron-donating | 22.5 |

| Trifluoroacetate (CF3COO-) | Strongly electron-withdrawing | 24.8 |

| Pivalate ((CH3)3CCOO-) | Electron-donating, sterically bulky | 23.5 |

| Benzoate (C6H5COO-) | Weakly electron-withdrawing | 23.1 |

These computational findings underscore the nuanced role of the ligand sphere in dictating the efficiency and selectivity of iridium catalysts. For complexes involving this compound, it is the collective interplay of the electronic and steric properties of the acetate ligands, along with any other coordinated species, that ultimately governs the catalytic performance. Theoretical studies provide a powerful lens through which these complex interactions can be understood and predicted, paving the way for the rational design of more effective catalysts.

Reactivity and Mechanistic Investigations of Iridium 3+ ;triacetate Complexes

C-H Activation Mechanisms Mediated by Iridium(III) Acetate (B1210297)

Iridium(III) acetate complexes are effective mediators of C-H activation, a process that transforms inert C-H bonds into more reactive functional groups. vcu.edu The mechanisms governing these reactions are complex and have been the subject of extensive research.

A predominant mechanism for C-H activation by high-valent, late transition metals like Ir(III) is the concerted metalation-deprotonation (CMD) pathway. wikipedia.org In this mechanism, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org The acetate ligand plays a critical role by acting as an internal base, accepting the proton from the substrate. wikipedia.orgnih.gov

The CMD process is characterized by a six-membered transition state where the iridium center coordinates to the C-H bond, and a coordinated acetate ligand abstracts the proton. u-tokyo.ac.jp This pathway is generally lower in energy compared to other mechanisms like oxidative addition for many C-H activation reactions. wikipedia.org Computational and experimental studies have provided evidence supporting the prevalence of the CMD mechanism in iridium(III)-catalyzed C-H functionalization. wikipedia.orgnih.gov

The key steps in the acetate-assisted CMD pathway are:

Coordination of the substrate's C-H bond to the iridium(III) center.

Formation of a cyclic transition state involving the iridium, the carbon and hydrogen atoms of the C-H bond, and the oxygen atom of an acetate ligand.

Concerted cleavage of the C-H bond and formation of an Ir-C bond, with the acetate ligand being protonated to form acetic acid.

This mechanism avoids the formation of a formal metal hydride intermediate. wikipedia.org

The regioselectivity of C-H functionalization reactions catalyzed by iridium(III) complexes is a critical aspect, determining which C-H bond in a molecule is activated. This selectivity is often governed by the presence of directing groups on the substrate, which coordinate to the iridium center and position a specific C-H bond for activation. nih.gov The electronic and steric properties of both the substrate and the ligands on the iridium complex influence the regiochemical outcome. vcu.eduresearchgate.net

The substrate scope for iridium(III) acetate-mediated C-H functionalization is broad and includes a variety of arenes and heteroarenes. nih.gov The reaction is tolerant of numerous functional groups, which is a significant advantage for applications in complex molecule synthesis. However, certain functional groups can interfere with the catalytic process. For instance, strongly coordinating groups like primary amines and some nitrogen-containing heterocycles can inhibit the catalyst.

Table 1: Influence of Directing Groups on Regioselectivity in Iridium(III)-Catalyzed C-H Activation

| Directing Group | Position of C-H Activation | Reference |

| Carboxylic Acid | ortho | |

| Amide | ortho | youtube.com |

| Oxime | Primary C-H bonds | nih.gov |

| Pyridine | C-H bond adjacent to the ring | nih.gov |

Additives often play a crucial role in iridium(III)-catalyzed C-H activation reactions. Silver salts, such as silver acetate (AgOAc), silver carbonate (Ag₂CO₃), and silver hexafluoroantimonate (AgSbF₆), are commonly employed. rsc.orgnih.gov These additives can serve multiple purposes.

One primary role of silver salts is to facilitate the in situ generation of the catalytically active species from a more stable precatalyst. rsc.orgnih.gov For example, dimeric iridium precatalysts like [Cp*IrCl₂]₂ can be converted to a more reactive monomeric cationic species by the abstraction of chloride ligands by the silver(I) cation, which precipitates as silver chloride (AgCl). nih.govresearchgate.net

Silver salts can also act as oxidants or Lewis acids in the catalytic cycle. researchgate.net In some cases, the presence of these additives can influence the selectivity of the reaction. The choice of the silver salt and its counter-ion can be critical for the efficiency and outcome of the C-H functionalization. rsc.org

While the CMD mechanism is common, oxidative addition is another fundamental pathway for C-H bond activation. umb.eduumb.edulibretexts.org In this process, the iridium(III) center formally inserts into the C-H bond, leading to an increase in its oxidation state to iridium(V) and its coordination number by two. rsc.org This step involves the cleavage of the C-H bond and the formation of both an Ir-C and an Ir-H bond. umb.edulibretexts.org

The reverse of oxidative addition is reductive elimination, a step where two ligands on the metal center are coupled and eliminated from the coordination sphere, reducing the metal's oxidation state and coordination number. umb.eduumb.edulibretexts.org In the context of C-H functionalization, reductive elimination is often the product-forming step, where a newly formed C-C or C-heteroatom bond is released from the iridium center, regenerating the active catalyst. umb.edulibretexts.org

For a C-H activation to proceed via an oxidative addition/reductive elimination cycle, the iridium center must have accessible oxidation states two units higher and lower than its initial state. umb.edulibretexts.org The ligands on the iridium complex must also be positioned cis to one another to undergo reductive elimination. umb.edulibretexts.org

Table 2: Changes in Iridium Center During Oxidative Addition and Reductive Elimination

| Process | Change in Oxidation State | Change in Coordination Number | Change in Electron Count |

| Oxidative Addition | Increases by 2 | Increases by 2 | Increases by 2 |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Decreases by 2 |

Ligand Exchange Dynamics and Their Influence on Reactivity

The ligands coordinated to the iridium center are not static and can undergo exchange with other species in the reaction medium. These ligand exchange dynamics can significantly influence the reactivity and catalytic activity of the iridium(3+);triacetate complex.

The acetate ligands in this compound can be exchanged with other carboxylates present in the reaction mixture. This carboxylate exchange can alter the steric and electronic properties of the catalyst, thereby affecting its reactivity and selectivity. For instance, the presence of a chiral carboxylic acid can lead to enantioselective C-H activation by forming a chiral iridium complex in situ.

Influence of Ancillary Ligands on Iridium(III) Reactivity

The reactivity of iridium(III) acetate complexes is profoundly influenced by the electronic and steric properties of the ancillary ligands coordinated to the iridium center. These ligands, which are not directly involved in the primary catalytic transformation, play a crucial role in modulating the electron density at the metal center, thereby affecting the rates and selectivities of catalytic reactions.

Electronic Effects: The electronic nature of ancillary ligands, whether electron-donating or electron-withdrawing, directly impacts the reactivity of the iridium(III) center. Electron-donating groups increase the electron density on the iridium atom, which can enhance oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing substituents decrease the electron density, making the iridium center more electrophilic and potentially facilitating reductive elimination steps. For instance, in a series of iridium(III) complexes, the introduction of electron-withdrawing fluorine atoms on the cyclometalating ligands leads to a significant anodic shift in the oxidation potentials, indicating a stabilization of the highest occupied molecular orbital (HOMO) and a more electron-deficient metal center. pusan.ac.kr This modification can influence the catalytic activity by altering the ease of oxidation of the Ir(III) center. pusan.ac.kr

Steric Effects: The steric bulk of ancillary ligands is another critical factor governing the reactivity of iridium(III) acetate complexes. Bulky ligands can create a specific coordination environment around the metal center, influencing substrate approach and binding. This steric hindrance can be exploited to achieve high regioselectivity and enantioselectivity in catalytic transformations. For example, the use of sterically hindered ancillary ligands has been shown to reduce self-quenching in phosphorescent iridium(III) complexes by preventing close intermolecular interactions. researchgate.net In catalytic applications, bulky ligands can favor the formation of specific isomers or prevent catalyst deactivation pathways such as dimerization. The outcome of intramolecular dehydrogenation in β-diiminate iridium(I) compounds is dependent on the steric bulk of the aryl substituents on the ancillary ligand. acs.org

The interplay of both steric and electronic effects of ancillary ligands is crucial in fine-tuning the performance of iridium(III) acetate catalysts. A systematic variation of the substituents on the ancillary ligands allows for the modulation of the complexes' photophysical and electrochemical properties, which in turn can be correlated with their catalytic performance. researchgate.netnih.gov For example, functionalization of ligands with bulky groups can enhance device efficiency in organic light-emitting diodes (OLEDs) by promoting a more balanced charge carrier injection and recombination. pusan.ac.kr

Electrochemical Behavior and Redox Processes of Iridium(III) Acetate Complexes

The electrochemical properties of iridium(III) acetate complexes are central to their application in catalysis, as many catalytic cycles involve changes in the oxidation state of the iridium center. Cyclic voltammetry is a key technique used to probe the redox behavior of these complexes, providing valuable insights into the energies of their frontier molecular orbitals and the accessibility of different oxidation states. mdpi.comresearchgate.net

Characterization of Ir(III)/Ir(IV) and Higher Oxidation State Couples

A common feature in the cyclic voltammograms of many iridium(III) complexes is a quasi-reversible one-electron oxidation event corresponding to the Ir(III)/Ir(IV) redox couple. researchgate.net The potential at which this oxidation occurs is highly dependent on the nature of the ligands coordinated to the iridium center. Electron-donating ligands tend to lower the oxidation potential, making the complex easier to oxidize, while electron-withdrawing ligands increase the oxidation potential. nih.gov For a series of cyclometalated iridium(III) aquo complexes, substitutions on the phenylpyridine ligand with electron-donating or -withdrawing groups resulted in a tuning of the Ir(III)/Ir(IV) oxidation potential over a range of approximately 0.5 V. cmu.edu

The stability of the resulting Ir(IV) species and the reversibility of the redox process are also influenced by the ligand environment. In some cases, the oxidation can be irreversible, suggesting that the Ir(IV) species is unstable and undergoes subsequent chemical reactions. nih.gov The solvent and supporting electrolyte can also play a significant role in the observed electrochemical behavior. mdpi.com

While the Ir(III)/Ir(IV) couple is the most commonly studied, access to higher oxidation states such as Ir(V) has also been demonstrated in certain iridium complexes, although it is less common for acetate complexes. The ability to access these higher oxidation states can open up new catalytic pathways.

Below is an interactive data table summarizing the electrochemical properties of a selection of iridium(III) complexes, illustrating the influence of ancillary ligands on their redox potentials.

| Complex | Ancillary Ligand | Oxidation Potential (V vs. Fc+/Fc) | Reduction Potential (V vs. Fc+/Fc) | HOMO (eV) | LUMO (eV) |

| [Ir(ppy)2(p-H-pip)]+ | p-H-pip | 0.90 | -1.81, -2.03 | -5.70 | -3.00 |

| [Ir(ppy)2(p-CH3-pip)]+ | p-CH3-pip | 0.89 | -1.82, -2.04 | -5.69 | -2.99 |

| [Ir(ppy)2(p-F-pip)]+ | p-F-pip | 0.92 | -1.79, -1.99 | -5.72 | -3.02 |

| [Ir(F2ppy)2(p-H-pip)]+ | p-H-pip | 1.11 | -1.79, -1.99 | -5.91 | -3.02 |

| [Ir(F2ppy)2(p-CH3-pip)]+ | p-CH3-pip | 1.10 | -1.81, -2.01 | -5.90 | -3.00 |

| [Ir(F2ppy)2(p-F-pip)]+ | p-F-pip | 1.13 | -1.78, -1.98 | -5.93 | -3.03 |

Data sourced from cyclic voltammetry measurements in acetonitrile. mdpi.com

Correlation between Redox Potentials and Catalytic Activity

A growing body of research has focused on establishing a correlation between the redox potentials of iridium(III) complexes and their catalytic activity. nih.gov The underlying principle is that the ease of oxidation or reduction of the catalyst, as measured by its redox potential, can directly influence the rate-determining step of a catalytic cycle.

For catalytic reactions that involve an initial oxidation of the Ir(III) center, a lower oxidation potential is generally expected to lead to a higher reaction rate. This has been observed in the context of water oxidation catalysis, where iridium complexes with more electron-donating ligands and consequently lower oxidation potentials often exhibit higher turnover frequencies. cmu.edu

Conversely, for reactions where reductive elimination is the rate-limiting step, a more electron-deficient iridium center (higher oxidation potential) might be beneficial. By systematically modifying the ancillary ligands and measuring the resulting changes in both redox potential and catalytic activity, it is possible to develop predictive models for catalyst design. nih.govnih.gov This approach allows for the rational design of more efficient iridium(III) acetate catalysts for specific applications.

Reaction Pathway Analysis in Catalytic Cycles

Understanding the detailed reaction pathways of catalytic cycles involving iridium(III) acetate is crucial for optimizing reaction conditions and developing more efficient catalysts. Mechanistic studies, often combining experimental techniques with computational modeling, have shed light on the elementary steps that govern these transformations.

Migratory Insertion and Beta-Elimination Processes

Migratory Insertion: This is a fundamental step in many organometallic catalytic cycles where an unsaturated molecule, such as an alkene or carbon monoxide, inserts into a metal-alkyl or metal-hydride bond. openochem.org In the context of iridium(III) acetate catalysis, migratory insertion of an alkene into an Ir-C or Ir-H bond is a key C-C or C-H bond-forming step. researchgate.net The regioselectivity and stereoselectivity of this process are often controlled by the steric and electronic properties of both the substrate and the ancillary ligands on the iridium complex. researchgate.net

Beta-Hydride Elimination: This process is the microscopic reverse of migratory insertion of an alkene into a metal-hydride bond and is a common pathway for the formation of alkenes from metal-alkyl complexes. wikipedia.org For beta-hydride elimination to occur, the alkyl group must have a hydrogen atom on the carbon atom beta to the metal, and there must be a vacant coordination site cis to the alkyl group. wikipedia.org In some iridium(III) acetate systems, Lewis acids have been shown to catalyze beta-hydride elimination by promoting the dechelation of the acetate ligand, which opens up the necessary coordination site. nih.govacs.org This catalytic assistance can dramatically increase the rate of the reaction. nih.gov

A proposed reaction pathway involving migratory insertion and beta-acetoxy elimination is illustrated in the iridium-catalyzed C-H alkenylation of enamides with vinyl acetate. researchgate.net

Role of Acetic Acid as a Medium or Additive in Catalysis

Acetic acid often plays a multifaceted role in iridium-catalyzed reactions, serving not only as a solvent but also as a proton source, a ligand, or a co-catalyst. Its acidic nature can promote protonolysis steps or influence the equilibrium of ligand exchange processes.

In the Cativa process for the industrial production of acetic acid, which utilizes an iridium catalyst, acetic acid is the product and the reaction medium. ethz.chwikipedia.orgresearchgate.net The concentration of water and iodide promoters in the acetic acid medium is critical for maintaining catalyst stability and activity. ethz.ch

In other catalytic systems, acetic acid can act as an additive to enhance reaction rates or selectivities. For instance, in certain iridium-catalyzed C-H activation reactions, acetic acid can facilitate the protonolysis of an iridium-carbon bond, regenerating the active catalyst. The presence of acetic acid can also influence the speciation of the iridium catalyst in solution, leading to different active species with varying catalytic properties. The concentration of acetic acid has been shown to have no effect on the rate of Ir(III) catalyzed oxidation of certain organic substrates in some cases, while in others it plays a more direct role. researchgate.net

Iridium 3+ ;triacetate As a Precursor in Materials Science

Utilization in Sol-Gel Processing for Metal Oxide Formation

The sol-gel process offers a versatile, low-temperature route to fabricating amorphous and crystalline oxide materials from molecular precursors. Iridium acetate (B1210297) complexes are particularly suitable for these methods due to their solubility and reactivity. The process generally involves the hydrolysis and condensation of the precursor in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes gelation to form a "gel" (a continuous solid network enclosing a liquid phase). Subsequent drying and heat treatment of the gel yield the final oxide material.

A significant application of iridium acetate in sol-gel processing is the synthesis of mixed metal oxides, such as iridium dioxide-titanium dioxide (IrO₂-TiO₂). These materials are of interest for their catalytic and electrochemical properties. osti.gov A well-documented method involves using the trinuclear iridium acetate complex, [Ir₃O(OAc)₆(HOAc)₃]OAc, as the iridium source. researchgate.netproquest.com This precursor is soluble in both water and ethanol, facilitating its integration into the sol-gel process. researchgate.net

In a typical synthesis, an aqueous or ethanolic solution of the iridium(III) acetate precursor is added to a titanium precursor, such as titanium tetraethoxide in ethanol. researchgate.netproquest.com To control the reaction kinetics and prevent premature precipitation of the highly reactive titanium alkoxide, a stabilizing agent like 2,4-pentanedionate (acetylacetonate) is often employed. researchgate.net This approach, which omits a traditional acid catalyst, successfully produces gels across various iridium-to-titanium ratios. researchgate.netproquest.com After the gel is formed, a calcination (high-temperature heating) step is performed. This treatment removes residual organic components and facilitates the crystallization of a mixed oxide solid solution (TiₓIr₁₋ₓO₂), where iridium is incorporated into the titania crystal lattice. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Iridium Precursor | [Ir₃O(OAc)₆(HOAc)₃]OAc (A trinuclear iridium acetate complex) | researchgate.netproquest.com |

| Titanium Precursor | Titanium tetraethoxide (Ti(OEt)₄) | researchgate.netproquest.com |

| Solvent | Ethanol | researchgate.netresearchgate.net |

| Stabilizer | 2,4-pentanedionate (acac) used to modify the titanium precursor and control gelation. | researchgate.net |

| Process | A catalyst-free sol-gel method leading to the formation of a gel. | researchgate.netproquest.com |

| Final Step | Calcination of the dried gel to produce a crystalline, mixed oxide (TiₓIr₁₋ₓO₂) solid solution. | researchgate.net |

The use of iridium acetate precursors in sol-gel methods is highly effective for producing nanostructured materials. The molecular-level mixing of iridium and other metal precursors (like titanium) in the sol phase ensures a high degree of homogeneity in the final material. scispace.com Transmission electron microscopy (TEM) and energy-dispersive X-ray (EDX) analysis of dried gels prepared from the [Ir₃O(OAc)₆(HOAc)₃]OAc precursor have confirmed a high dispersion of iridium on the nanometer scale. researchgate.netproquest.com

Research has shown that this process can yield unique nanostructures, including spherical cage-like features up to 20 nm in diameter within the dried gel. researchgate.net Furthermore, the synthesis can be tailored to produce dispersed iridium-containing nanoparticles with diameters ranging from 1 to 20 nm. researchgate.net The use of acetate as the counter-ion in precursor salts can also facilitate nanoparticle formation in other synthesis methods, such as the polyol process, where it aids in the deprotonation of hydroxyl groups to promote the reduction of the metal center. rsc.org The oxidative activation of the iridium acetate trimer, Ir₃O(OAc)₆(H₂O)₃, is also known to produce heterogeneous nanoparticles. osti.gov

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a cornerstone technique for depositing high-quality thin films for applications in electronics and catalysis. rsc.org The process involves transporting a volatile metal-organic precursor in the gas phase into a reactor, where it thermally decomposes on a heated substrate to form a thin film. mdpi.com The success of MOCVD is critically dependent on the properties of the precursor.

An effective MOCVD precursor must possess several key characteristics, including high purity, sufficient volatility at moderate temperatures, and thermal stability in both condensed and vapor phases to ensure controlled decomposition only on the substrate surface. mdpi.comchemrxiv.orgresearchgate.net While simple iridium compounds like chlorides or basic carboxylates such as acetate are synthetically accessible, they often exhibit low volatility, limiting their use in MOCVD. This limitation has driven extensive research into the development of more suitable iridium precursors.

The main strategy has been to design coordination and organometallic compounds with ligands that enhance volatility. mdpi.com Iridium(III) β-diketonates, such as iridium(III) acetylacetonate (B107027) (Ir(acac)₃), represent a significant class of precursors developed to overcome the volatility issues of simpler salts. rsc.orgmdpi.com These compounds are more volatile than iridium acetate. Further development led to fluorinated β-diketonates like Ir(tfac)₃ (TFA = 1,1,1-trifluoro-2,4-pentanedionate), which exhibit even greater volatility. researchgate.netmatec-conferences.org Another successful class of precursors includes organometallic Ir(I) complexes, such as those containing cyclooctadiene (cod) or cyclohexadiene (CHD) ligands, which are often liquids or low-melting-point solids with high vapor pressures suitable for MOCVD. tosoh.co.jpresearchgate.net

| Precursor Class | Example Compound | Key Characteristics | Source |

|---|---|---|---|

| Carboxylates | Iridium(3+);triacetate | Synthetically accessible but generally low volatility. | researchgate.net |

| β-Diketonates | Ir(acac)₃ | Solid, more volatile than simple salts, widely used. | rsc.orgmdpi.com |

| Fluorinated β-Diketonates | Ir(TFA)₃ | High volatility due to fluorinated ligands. | matec-conferences.orgmatec-conferences.org |

| Organometallic Ir(I) | Ir(EtCp)(CHD) | Liquid or low-melting solid, excellent volatility, enables low-temperature deposition. | tosoh.co.jpresearchgate.net |

Understanding the thermal decomposition mechanism of a precursor is vital for controlling the MOCVD process and the purity of the resulting film. mdpi.com Studies on the decomposition of advanced precursors, which were developed to improve upon compounds like iridium acetate, provide critical insights. For instance, the thermal decomposition of Ir(acac)₃ vapor begins at 410°C in a vacuum. However, in the presence of oxygen, this temperature is significantly reduced to 220°C, with the final decomposition products being water vapor and carbon dioxide. mdpi.com

For the more volatile precursor Ir(TFA)₃, mass spectrometry has been used to elucidate a possible decomposition pathway. matec-conferences.orgmatec-conferences.org The analysis suggests a stepwise fragmentation process under electron impact. The decomposition involves the loss of a trifluoromethyl (CF₃) group, followed by other fragments of the ligand, eventually leading to the release of the iridium ion, which then deposits on the substrate. matec-conferences.org This detailed understanding of how ligands break away from the metal center allows for the optimization of deposition conditions to minimize contamination from ligand fragments in the final film.

The choice of precursor and deposition conditions dictates the growth process and the final properties of the iridium-containing thin film. rsc.org When using precursors like Ir(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione), the resulting iridium films often exhibit an island-like structure, indicating a Volmer-Weber growth mode, where atoms are more strongly bonded to each other than to the substrate. matec-conferences.orgmdpi.com

The composition of the reactive gas atmosphere is also a critical parameter. The presence of a co-reactant gas, typically oxygen, is often necessary. mdpi.com Oxygen can facilitate the removal of carbon-containing ligand fragments, leading to higher purity films and potentially higher growth rates. mdpi.com However, high concentrations of oxygen can also lead to the co-deposition of both metallic iridium (Ir) and iridium oxide (IrO₂). mdpi.com By carefully controlling parameters such as precursor type, substrate temperature, and gas composition, MOCVD can produce iridium and iridium oxide thin films with desired characteristics, including high crystallinity, low resistivity, and controlled surface morphology. rsc.orgrsc.org

Emerging Research Directions and Future Perspectives on Iridium 3+ ;triacetate

Development of Novel Iridium(III) Acetate-Derived Catalytic Systems

Iridium(III) acetate (B1210297) is a key starting material for generating sophisticated catalytic systems that drive a variety of important chemical transformations. nano-cats.com Researchers are actively developing new iridium(III)-derived catalysts that offer enhanced activity, selectivity, and stability for applications ranging from fine chemical synthesis to energy production.

A major area of focus is C-H bond activation, a powerful strategy for streamlining the synthesis of complex molecules. vcu.edu Catalytic systems derived from [CpIr(III)] (where Cp is pentamethylcyclopentadienyl) have been developed for the selective functionalization of benzoic acids, including late-stage modification of pharmaceuticals. diva-portal.org These methods allow for direct C-H arylation, methylation, and amination, demonstrating high functional group tolerance. diva-portal.orgacs.org The acetate ligand often plays a crucial role in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. diva-portal.org

Another significant application is in asymmetric hydrogenation, where chiral iridium complexes are used to produce enantiomerically pure compounds, a critical process in the pharmaceutical industry. americanelements.com Novel catalytic systems are also being explored for energy-related applications. For instance, iridium-based materials are among the most active and stable catalysts for the oxygen evolution reaction (OER), a key process in water splitting for green hydrogen production. nih.gov Recent research has focused on synthesizing highly active nano-sized iridium catalysts to improve efficiency. rsc.org Furthermore, visible-light-promoted iridium(III) complexes have been developed for the acceptorless dehydrogenation of N-heterocycles, a process relevant to hydrogen storage technologies. acs.org

Table 1: Novel Catalytic Systems Derived from Iridium(III) Acetate

| Catalytic System | Reaction Catalyzed | Key Research Findings | Reference |

|---|---|---|---|

| Chiral Cyclopentadienyl (B1206354) (Cpx) Iridium(III) Complexes | Asymmetric C-H Arylation | Enables the direct construction of axially chiral molecules with high atropo-enantioselectivity. | nih.gov |

| [Cp*Ir(III)] Complexes | Late-Stage C-H Functionalization | Achieves selective monoiodination, methylation, and amination of drug-like benzoic acids. | diva-portal.org |

| NCN Pincer Iridium(III) Acetate Complexes | Intermolecular C-H Activation | Capable of activating C-H bonds in alkanes and arenes. | acs.org |

| Iridium Nanoparticles | Oxygen Evolution Reaction (OER) | Demonstrates high activity and stability for water oxidation, crucial for hydrogen production. | nih.govrsc.org |

| Mesoionic Carbene Iridium(III) Complexes | Visible-Light-Promoted Dehydrogenation | Facilitates hydrogen production from N-heterocycles at room temperature without additives. | acs.org |

Advanced Spectroscopic Probes for In Situ Mechanistic Elucidation

A deep understanding of reaction mechanisms is critical for the development of more efficient catalysts. Advanced spectroscopic techniques that allow for the observation of catalysts under working conditions (in situ and operando studies) are providing unprecedented insights into the complex processes involved in iridium catalysis. youtube.com These methods help identify reaction intermediates, characterize active sites, and clarify kinetic pathways. youtube.comyoutube.com

For example, in situ X-ray absorption spectroscopy has been employed to study the electrochemical oxidation of iridium nanoparticles, revealing the development of different oxygen species on the catalyst surface during the oxygen evolution reaction. acs.org Similarly, operando near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) has been used to probe the surface of iridium catalysts in membrane electrode assemblies, showing a metallic core surrounded by a thin layer of Ir(III)/Ir(IV) oxides during OER. rsc.org

Transient absorption spectroscopy is another powerful tool, particularly for studying photocatalytic systems. It has been used to provide direct evidence for the mechanism of visible-light-driven hydrogen atom transfer catalyzed by iridium complexes. acs.org These studies have identified key excited states and intermediates, such as triplet states, and have even revealed catalyst deactivation pathways, enabling the design of more robust catalysts. acs.org The combination of electrochemical methods with vibrational spectroscopies like Raman and infrared is also yielding valuable mechanistic information about processes at electrode-electrolyte interfaces. youtube.com

Table 2: Application of Advanced Spectroscopy in Iridium Catalysis

| Spectroscopic Technique | System Studied | Information Obtained | Reference |

|---|---|---|---|

| In Situ X-ray Absorption Spectroscopy | Electrochemical oxidation of iridium nanoparticles | Identified and tracked the formation of different oxygen species (μ2-O and μ1-O) on the catalyst surface with applied potential. | acs.org |

| Operando NAP-XPS | Nano-sized iridium catalysts during OER | Revealed a metallic iridium core covered by a thin layer of Ir(III)/Ir(IV) oxides/hydroxides under operating conditions. | rsc.org |

| Transient Absorption (TA) Spectroscopy | Photocatalytic hydrogenation by an iridium hydride complex | Demonstrated that triplet-triplet energy transfer from the excited iridium complex to the substrate initiates the reaction. | acs.org |

| In Situ Raman and Infrared Spectroscopy | Electrocatalytic interfaces (e.g., fuel cells) | Provides molecular fingerprinting of surface species to elucidate reaction mechanisms and catalyst tolerance to poisons like CO. | youtube.com |

Rational Design of Iridium(3+);triacetate Complexes with Tunable Reactivity and Selectivity

The rational design of catalysts involves strategically modifying the ligand environment around the metal center to control its electronic and steric properties, thereby fine-tuning its reactivity and selectivity. rsc.org Iridium(III) acetate serves as an excellent platform for this approach, as the acetate ligands can be readily substituted to introduce a vast array of functionalities.

Ligand engineering is a cornerstone of this strategy. For instance, the development of iridium(III) complexes with chiral N-heterocyclic carbene (NHC) ligands has led to highly active catalysts for hydrogen isotope exchange reactions, surpassing the activity of standard catalysts. strath.ac.uk In the realm of photophysics and materials science, the emission properties of cyclometalated iridium(III) complexes can be precisely tuned by modifying the ligands. nih.gov By systematically changing donor-acceptor properties or the conjugated length of the ligands, the emission color can be shifted across the visible spectrum from green to orange or red. rsc.orgnih.gov This is crucial for applications in organic light-emitting diodes (OLEDs).

A powerful emerging strategy is "post-complexation functionalization," where functional groups are introduced to the ligands after the iridium complex has already been formed. elsevierpure.comnih.gov This approach avoids the harsh conditions often required for the initial complexation, allowing for the incorporation of sensitive moieties like peptides and sugars. elsevierpure.comnih.gov This method opens the door to creating complex, multifunctional iridium-based molecules for biological and materials applications. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are increasingly used to guide the design of new complexes by predicting their electronic structure and photophysical properties before synthesis. nih.govrsc.org

Table 3: Strategies for Rational Design of Iridium(III) Complexes

| Design Strategy | Effect on Complex | Application | Reference |

|---|---|---|---|

| Ligand Engineering (e.g., Donor-Acceptor Ligands) | Tunable emission color and photophysical properties. | Organic Light-Emitting Diodes (OLEDs), molecular sensors. | rsc.orgnih.gov |

| Introduction of Chiral Ligands (e.g., Cpx) | Induces asymmetry for enantioselective reactions. | Asymmetric catalysis. | nih.gov |

| Use of N-Heterocyclic Carbene (NHC) Ligands | Creates robust and highly active catalysts. | Hydrogen isotope exchange reactions. | strath.ac.uk |

| Post-Complexation Functionalization (PCF) | Allows introduction of thermally unstable or complex functional groups. | Bioimaging probes, anticancer agents. | elsevierpure.comnih.gov |

| Guidance by Theoretical Calculations | Predicts emission spectra and properties to optimize color saturation. | Development of highly efficient emitters for displays. | rsc.org |

Exploration of this compound in Interdisciplinary Research

The unique catalytic and photophysical properties of iridium(III) complexes derived from this compound have propelled their application into diverse interdisciplinary fields, far beyond traditional chemistry.

In materials science , cyclometalated iridium(III) complexes are premier phosphorescent emitters used in state-of-the-art organic light-emitting diodes (OLEDs) due to their high stability and quantum yields. elsevierpure.commdpi.com Research focuses on tuning their emission colors and efficiency for next-generation displays and lighting.

The biomedical field has seen a surge in the use of iridium complexes. Their rich photophysical properties make them excellent probes for bioimaging and as sensors for ions, gaseous species, and biomolecules within cells. elsevierpure.comrsc.org Furthermore, certain iridium(III) complexes exhibit potent anticancer activity, sometimes with fewer side effects than traditional platinum-based drugs. nih.govnih.gov These complexes can be designed to target specific cellular components, like mitochondria, and induce cancer cell death through apoptosis. nih.gov Novel iridium-derived compounds are also being investigated as antiplatelet agents for treating thromboembolic disorders. nih.gov The combination of iridium complexes with nanomaterials is a burgeoning area for creating advanced systems for drug delivery and photodynamic therapy. rsc.orgresearchgate.net

In the realm of clean energy , iridium acetate is a critical precursor for catalysts used in fuel cells and for producing green hydrogen through water electrolysis. researchandmarkets.commatthey.com Its role in enabling these technologies is central to the transition towards a sustainable energy economy. The market for iridium acetate powder is growing, driven by these innovations in nanotechnology and clean energy solutions. researchandmarkets.com

Table 4: Interdisciplinary Applications of Iridium(III) Acetate Derivatives

| Research Field | Specific Application | Key Features of Iridium Complex | Reference |

|---|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High phosphorescence quantum yield, tunable emission color, high stability. | elsevierpure.commdpi.com |

| Biomedical Science | Anticancer Agents | Ability to induce apoptosis in cancer cells, potential to overcome resistance to platinum drugs. | nih.govnih.gov |

| Biomedical Science | Bioimaging and Sensing | Long emission lifetimes, large Stokes shifts, environment-sensitive emission. | rsc.orgrsc.org |

| Biomedical Science | Antiplatelet Drugs | Inhibition of platelet aggregation for treating thromboembolic disorders. | nih.gov |

| Clean Energy | Water Oxidation Catalysis (for H2 production) | High activity and stability under acidic OER conditions. | nih.gov |

| Clean Energy | Fuel Cell Catalysts | Efficient catalysis for hydrogen evolution reactions. | researchandmarkets.com |

Q & A

Q. How can advanced spectroscopic techniques (e.g., XAS, EPR) elucidate the electronic structure of iridium(3+) triacetate in heterogeneous catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.